ETHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, pyridopyrimidine, and carboxylate. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ETHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole ring, followed by the construction of the pyridopyrimidine core. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
ETHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
ETHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds such as:
Indole derivatives: Known for their diverse biological activities and applications in drug development.
Benzene derivatives: Commonly used in the synthesis of various pharmaceuticals and industrial chemicals.
Oxazole derivatives: Studied for their potential as antimicrobial and anticancer agents.
Properties
IUPAC Name |
ethyl 1,7-dimethyl-3-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-7-34-25(32)19-12-15(4)27-22-21(19)24(31)30(26(33)29(22)6)13-20-16(5)35-23(28-20)18-10-8-17(9-11-18)14(2)3/h8-12,14H,7,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMGDWTKSFQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)CC3=C(OC(=N3)C4=CC=C(C=C4)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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